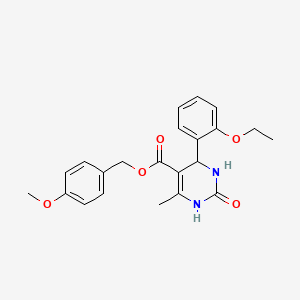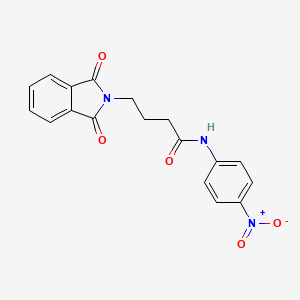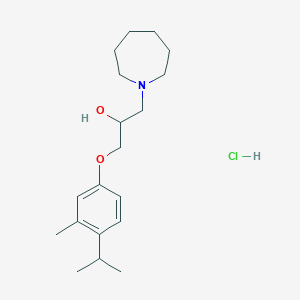![molecular formula C11H8INO2S2 B5164363 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research. This compound is a thiazolone derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting specific enzymes or by interacting with specific receptors. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have reported that 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one exhibits significant biochemical and physiological effects. In vitro studies have shown that the compound exhibits significant antimicrobial, antiviral, and anticancer activities. In vivo studies have shown that the compound exhibits significant analgesic and anti-inflammatory activities. The compound has also been reported to exhibit significant toxicity at high doses.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments include its significant biological activities, its ease of synthesis, and its relatively low cost. The limitations of using the compound in lab experiments include its significant toxicity at high doses, its limited solubility in water, and its potential for degradation under certain conditions.
Future Directions
There are several future directions for the study of 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Studies to optimize the synthesis method to increase the yield of the compound.
3. Studies to investigate the potential of the compound as an enzyme inhibitor for specific enzymes.
4. Studies to investigate the potential of the compound as a receptor agonist/antagonist for specific receptors.
5. Studies to investigate the potential of the compound as a therapeutic agent for specific diseases.
6. Studies to investigate the potential of the compound as a lead compound for the development of new drugs.
Conclusion:
2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound exhibits significant biological activities, including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory activities. The compound has advantages, such as its ease of synthesis and low cost, and limitations, such as its toxicity at high doses and limited solubility in water. Further studies are needed to elucidate the mechanism of action of the compound and to investigate its potential as a therapeutic agent for specific diseases.
Synthesis Methods
The synthesis of 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one has been reported using various methods. One of the most commonly used methods involves the condensation reaction of 2-mercapto-4-phenyl-5-thiazolecarboxaldehyde with 5-iodo-2-furaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-mercapto-4-phenyl-5-thiazolecarboxaldehyde with 5-iodo-2-furaldehyde in the presence of a base catalyst. Both methods have been reported to yield the desired compound in good yields.
Scientific Research Applications
2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit significant antimicrobial, antiviral, and anticancer activities. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor. In pharmacology, the compound has been reported to exhibit significant analgesic and anti-inflammatory activities.
properties
IUPAC Name |
(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2S2/c1-2-5-16-11-13-8(10(14)17-11)6-7-3-4-9(12)15-7/h2-4,6H,1,5H2/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIXCKPWYCXYHT-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=C(O2)I)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=C(O2)I)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)
![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)




![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)
